11,12-Epoxyarachidonate
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Overview
Description
11,12-EET(1-) is a polyunsaturated fatty acid anion that is the conjugate base of 11,12-EET, obtained by deprotonation of the carboxy group; major species at pH 7.3. It is a polyunsaturated fatty acid anion, a long-chain fatty acid anion and an EET(1-). It derives from an arachidonate. It is a conjugate base of an 11,12-EET.
Scientific Research Applications
Vascular Smooth Muscle Regulation
Epoxyeicosatrienoic acids (EETs), including 11,12-EET, play a significant role in vascular physiology. These metabolites of arachidonic acid, produced by cytochrome P450, are known to dilate coronary arteries and regulate vascular smooth muscle function. They achieve this by opening potassium channels and hyperpolarizing vascular smooth muscles, as demonstrated in studies on bovine coronary arteries (Li & Campbell, 1997). This process involves G protein-mediated mechanisms and contributes to EETs' role as endothelium-derived hyperpolarizing factors, essential for arterial relaxation and regulation (Fang et al., 1996).
Platelet Function and Nitric Oxide Pathway
11,12-EET has been shown to regulate the activity of the l-arginine/nitric oxide synthase (NOS) pathway in human platelets. By enhancing platelet NOS activity and nitrite production, 11,12-EET plays a role in modulating platelet function, which is crucial in blood clotting and cardiovascular health (Zhang et al., 2007).
Renal Physiology and Hypertension
In the kidneys, 11,12-EET is involved in regulating renal Na transport and modulating vasoactivity. It inhibits epithelial Na channels in the cortical collecting duct and stimulates Ca2+-activated big conductance K channels, influencing renal blood flow and hypertension (Capdevila & Wang, 2013). This regulation is essential for maintaining normal blood pressure and kidney function.
Therapeutic Potential in Pulmonary Hypertension
11,12-EET has shown promise in addressing pulmonary hypertension. It potentiates vasoconstriction in the pulmonary circulation, a key factor in the development of this condition. Targeting the cytochrome and soluble epoxide hydrolase enzymes involved in the metabolism of 11,12-EET could be a novel therapeutic approach for treating pulmonary hypertension (Loot & Fleming, 2011).
Neurophysiological Effects
EETs, including 11,12-EET, may play a role in reducing epileptiform activity in the brain. 11,12-EET has been shown to reduce excitability and excitatory transmission in the hippocampus, suggesting its potential therapeutic role in managing epileptic seizures (Mule et al., 2017).
Properties
Molecular Formula |
C20H31O3- |
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Molecular Weight |
319.5 g/mol |
IUPAC Name |
(5Z,8Z)-10-[3-[(Z)-oct-2-enyl]oxiran-2-yl]deca-5,8-dienoate |
InChI |
InChI=1S/C20H32O3/c1-2-3-4-5-9-12-15-18-19(23-18)16-13-10-7-6-8-11-14-17-20(21)22/h6,8-10,12-13,18-19H,2-5,7,11,14-17H2,1H3,(H,21,22)/p-1/b8-6-,12-9-,13-10- |
InChI Key |
DXOYQVHGIODESM-KROJNAHFSA-M |
Isomeric SMILES |
CCCCC/C=C\CC1C(O1)C/C=C\C/C=C\CCCC(=O)[O-] |
Canonical SMILES |
CCCCCC=CCC1C(O1)CC=CCC=CCCCC(=O)[O-] |
Origin of Product |
United States |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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